Vinyl iodides
Vinyl iodides, also known as iodoalkenes, are organic compounds containing a carbon-carbon double bond (C=C) with an iodine atom attached to one of the carbon atoms. These compounds are valuable intermediates in synthetic chemistry and are widely used in various organic reactions due to the reactivity of the alkenic group and the electrophilicity of the iodide ion. The presence of iodine introduces unique properties, including increased solubility in polar solvents and enhanced reactivity towards nucleophiles.
Vinyl iodides can be prepared through different synthetic routes such as halogenation or displacement reactions involving alkene substrates. They play a crucial role in transformations like Heck coupling, Suzuki–Miyaura coupling, and other cross-coupling reactions. The versatility of vinyl iodides stems from the ability to activate alkenes with relatively mild conditions, facilitating the synthesis of diverse functional groups.
In addition to their importance in organic synthesis, vinyl iodides have applications in materials science, pharmaceuticals, and as probes for studying alkyne-iodine chemistry. Their unique reactivity profiles make them indispensable tools in modern synthetic methodologies.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
2-Iodopentafluoropropene-1 | 431-66-3 | C3F5I |
![]() |
1-Iodononafluoro(3-methylbut-1-ene) | 105774-97-8 | C5F9I |
![]() |
1,2-diiodoethene | 590-27-2 | C2H2I2 |
![]() |
1-iodocyclopent-1-ene | 17497-52-8 | C5H7I |
![]() |
Iodoethene | 593-66-8 | C2H3I |
![]() |
iodomethylidenecyclohexane | 23904-33-8 | C7H11I |
![]() |
2-Buten-1-ol, 3-iodo- | 855233-47-5 | C4H7OI |
![]() |
2-Iodo-3,3,3-trifluoropropene | 107070-09-7 | C3H2F3I |
![]() |
iodotrifluoroethylene | 359-37-5 | C2F3I |
![]() |
Heptafluoro-1-iodobut-1-ene | 231953-39-2 | C4F7I |
Related Literature
-
Hui Ding,Ji-Shi Wei,Huan-Ming Xiong Nanoscale, 2014,6, 13817-13823
-
G. D. Pirngruber,P. Raybaud,Y. Belmabkhout,Jiří Čejka,Arnošt Zukal Phys. Chem. Chem. Phys., 2010,12, 13534-13546
-
H. Sun,D. Wu,X. Guo,A. Navrotsky Phys. Chem. Chem. Phys., 2015,17, 9241-9247
-
Nobuhiko Hosono,Anja R. A. Palmans,E. W. Meijer Chem. Commun., 2014,50, 7990-7993
-
Dechun Huang,Qiao Zhang,Yan Deng,Zheng Luo,Bo Li,Xin Shen,Zhenhui Qi,Shengyi Dong,Yan Ge,Wei Chen Polym. Chem., 2018,9, 2574-2579
-
Chang Liu,Song He Org. Biomol. Chem., 2020,18, 7656-7662
-
Mark Holm Olsen,Gertrud Malene Hjortø,Morten Hansen,Niels B. Larsen Lab Chip, 2013,13, 4800-4809
-
Zhi Li,Hao Li,Zhonghe Sun,Botao Hao,Tung-Chun Lee,San H. Thang Polym. Chem., 2020,11, 3162-3168
-
Xinyan Li,Zhanhai Li,Jianing Han,Shengguo Cao,Zhenhua Zhang Phys. Chem. Chem. Phys., 2024,26, 4218-4230
-
10. Cationic cell penetrating peptide modified SNARE protein VAMP8 as free chains for gene delivery†Baizhu Chen Biomater. Sci., 2018,6, 2647-2655
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5